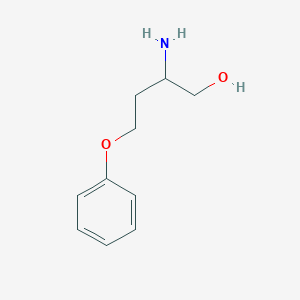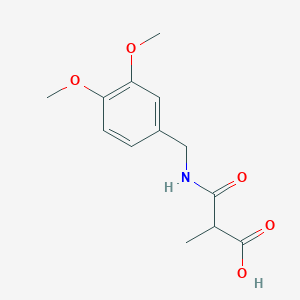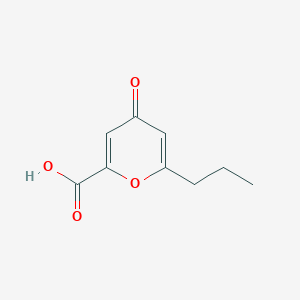
4-methoxy-2,3-dimethyl-1H-indol-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2,3-dimethyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dimethyl-1H-indol-7-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of 2,3-dimethyl-4-methoxyphenylhydrazine with an appropriate ketone under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes and green chemistry approaches to minimize environmental impact. The use of aqueous media and recyclable catalysts is common in the large-scale synthesis of indole derivatives .
化学反应分析
Types of Reactions
4-methoxy-2,3-dimethyl-1H-indol-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学研究应用
4-methoxy-2,3-dimethyl-1H-indol-7-ol has various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of dyes, pigments, and pharmaceuticals.
作用机制
The mechanism of action of 4-methoxy-2,3-dimethyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
相似化合物的比较
Similar Compounds
Indole: The parent compound with a simple structure.
2-Methylindole: A derivative with a single methyl group.
3-Methylindole: Another derivative with a methyl group at a different position.
7-Hydroxyindole: A derivative with a hydroxyl group at the 7-position.
Uniqueness
4-methoxy-2,3-dimethyl-1H-indol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methoxy groups, along with the hydroxyl group, enhances its reactivity and potential therapeutic applications .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
4-methoxy-2,3-dimethyl-1H-indol-7-ol |
InChI |
InChI=1S/C11H13NO2/c1-6-7(2)12-11-8(13)4-5-9(14-3)10(6)11/h4-5,12-13H,1-3H3 |
InChI 键 |
MELKKMWBHMVCPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C(C=CC(=C12)OC)O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Chloro-5-[(2-fluorophenyl)sulfonyl]pyridine](/img/structure/B8412093.png)

![2-vinyl-7H-furo[3,4-b]pyridin-5-one](/img/structure/B8412106.png)


